N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
This compound is a pyrazole-acetamide hybrid featuring a 2-ethylphenyl substituent on the acetamide nitrogen and a morpholine-4-carbonyl group at the 3-position of the pyrazole ring.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-15-6-4-5-7-16(15)20-18(24)13-23-14(2)12-17(21-23)19(25)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXNRKXDXDSCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the morpholine moiety: This step involves the reaction of the pyrazole intermediate with morpholine in the presence of a suitable catalyst.
Acetamide formation: The
Biological Activity
N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.36 g/mol
- IUPAC Name : this compound
This structure features a pyrazole ring, an acetamide group, and a morpholine moiety, which are crucial for its biological interactions.
Recent studies have indicated that compounds similar to this compound exhibit activity on various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways related to neurotransmission and cellular responses.
- Ion Channels : Research has shown that derivatives of pyrazole can modulate ion channels, particularly GIRK channels, which are involved in neuronal excitability and cardiac function .
- Enzyme Inhibition : Some studies suggest potential inhibition of specific enzymes that play roles in metabolic pathways, although detailed mechanisms for this compound remain to be fully elucidated.
In Vitro Studies
In vitro studies have demonstrated the following:
- Activity Against GIRK Channels : Compounds within the same class have shown varying degrees of efficacy against GIRK channels, with some exhibiting EC values in the nanomolar range. For instance, related pyrazole compounds have been reported with EC values around 609 nM for GIRK1/2 channels .
| Compound | GIRK1/2 EC (nM) | GIRK1/4 EC (nM) |
|---|---|---|
| Example 1 | 609 | Inactive |
| Example 2 | 782 | Inactive |
In Vivo Studies
In vivo evaluations have indicated potential therapeutic applications in models of anxiety and epilepsy. Compounds similar to this compound were effective in reducing seizure frequency and anxiety-like behaviors in animal models. These findings suggest a promising avenue for further research into its therapeutic efficacy .
Case Study 1: Antiepileptic Activity
A study published in Nature explored the effects of pyrazole derivatives on seizure models in mice. The results indicated that certain compounds significantly reduced seizure duration and frequency compared to controls. These findings support the hypothesis that this compound may possess similar antiepileptic properties.
Case Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic effects of related pyrazole compounds in stress-induced models. The data revealed that these compounds decreased anxiety-like behavior significantly, suggesting potential for clinical use in treating anxiety disorders.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and similar derivatives:
Key Observations :
Physicochemical Properties
*Predicted using computational tools (e.g., SwissADME).
Key Observations :
- The target compound’s morpholine group likely reduces LogP compared to purely aromatic analogs (e.g., 7q, 7r), aligning with its predicted moderate solubility in DMSO .
- Higher yields (72%) for imidazole-pyrazole hybrids (7q, 7r) suggest more optimized synthetic routes compared to pyrazole-morpholine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
